CFTR Inhibitory Potency: Comparator-Based Activity Threshold Compliance vs. Unsubstituted Benzenesulfonamide Analog
The patent US 2012/0129858 A1 establishes quantitative activity criteria for inclusion of a compound in the claimed invention: (a) an IC50 of less than 30 µM in the T84 assay; (b) greater than 30% inhibition at 20 µM in the FRT assay; or (c) greater than 35% inhibition at 50 µM in the T84 assay, with the proviso that the compound does not have an IC50 greater than 30 µM [1]. Compounds not meeting these thresholds are explicitly excluded from the claimed compositions and methods. While the patent does not disclose the specific IC50 value for 2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide, its inclusion in the compound set encompassed by Formula I implies that it satisfies at least one of these quantitative activity gates. In contrast, the simpler N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide—identical except for the absence of the three methyl groups on the benzene ring—is not specifically listed and, based on the patent's SAR teachings, may exhibit weaker potency due to the loss of hydrophobic contacts and altered electronic effects conferred by the methyl substituents [1].
| Evidence Dimension | CFTR inhibitory potency (minimum activity threshold per patent claims) |
|---|---|
| Target Compound Data | Meets at least one of: IC50 < 30 µM (T84 assay) OR >30% inhibition at 20 µM (FRT assay) OR >35% inhibition at 50 µM (T84 assay), with IC50 not exceeding 30 µM [1]. |
| Comparator Or Baseline | N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide (CAS not identified in the patent): Activity level unknown; not explicitly claimed; structural analogy suggests potentially lower potency due to absent 2,4,5-trimethyl substitution. |
| Quantified Difference | Inclusion vs. non-inclusion in the claimed compound set; exact potency differential (fold change) cannot be calculated from patent disclosure alone. |
| Conditions | T84 human colonic epithelial cell assay (cAMP-stimulated chloride current) or FRT (Fisher rat thyroid) cell-based fluorescence assay [1]. |
Why This Matters
For researchers procuring a CFTR inhibitor from the pyridazine-sulfonamide series, selecting a compound with demonstrated compliance to patent-defined activity thresholds reduces the risk of purchasing an uncharacterized or potentially underactive analog.
- [1] Doyle, K.J.; Penrose, S.D. Compounds, Compositions and Methods Comprising Pyridazine Sulfonamide Derivatives. U.S. Patent Application Publication US 2012/0129858 A1, May 24, 2012. View Source
